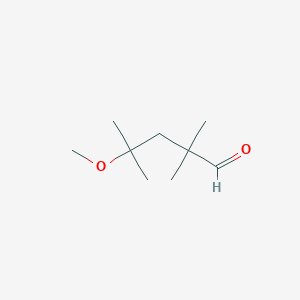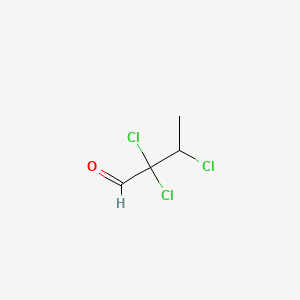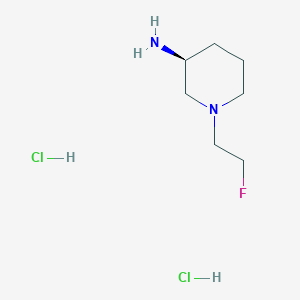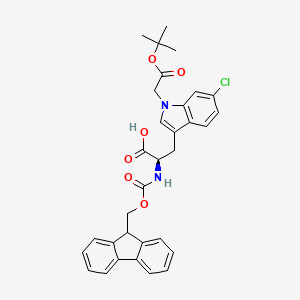![molecular formula C13H23IO B13337814 [(2-Iodocyclohexyl)oxy]cycloheptane](/img/structure/B13337814.png)
[(2-Iodocyclohexyl)oxy]cycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Iodocyclohexyl)oxy]cycloheptane is an organic compound with the molecular formula C13H23IO. It is a derivative of cycloheptane, featuring an iodine atom and a cyclohexyl group attached to an oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodocyclohexyl)oxy]cycloheptane typically involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane. This reaction affords the Zn alkoxides of cis-dialkenylcyclopropane-1,2-diols stereoselectively. The subsequent oxy-Cope rearrangement of these intermediates yields the desired cycloheptane derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
[(2-Iodocyclohexyl)oxy]cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation reactions can produce ketones or alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: The compound could be explored for its potential use in drug development.
Industry: It may find applications in the production of specialty chemicals and materials
作用機序
The mechanism by which [(2-Iodocyclohexyl)oxy]cycloheptane exerts its effects depends on its specific interactions with molecular targets. The iodine atom and the cyclohexyl group can influence the compound’s reactivity and binding affinity to various biological molecules. Detailed studies on its mechanism of action would involve investigating its interactions with enzymes, receptors, and other cellular components.
類似化合物との比較
Similar Compounds
Cycloheptane: The parent compound without the iodine and cyclohexyl groups.
Cyclohexyl Iodide: A simpler compound with only the cyclohexyl and iodine groups.
Cycloheptanol: A hydroxylated derivative of cycloheptane.
Uniqueness
[(2-Iodocyclohexyl)oxy]cycloheptane is unique due to the presence of both the iodine atom and the cyclohexyl group attached to the cycloheptane ring. This combination of functional groups imparts distinct chemical properties and potential reactivity, making it a valuable compound for various research applications .
特性
分子式 |
C13H23IO |
|---|---|
分子量 |
322.23 g/mol |
IUPAC名 |
(2-iodocyclohexyl)oxycycloheptane |
InChI |
InChI=1S/C13H23IO/c14-12-9-5-6-10-13(12)15-11-7-3-1-2-4-8-11/h11-13H,1-10H2 |
InChIキー |
SSOLIJHKXXAUJS-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)OC2CCCCC2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B13337737.png)
![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13337739.png)
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13337740.png)

![(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine](/img/structure/B13337748.png)

![Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13337763.png)

![(R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B13337770.png)

![1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13337780.png)


